Zinc trifluoromethanesulfonate

Catalog No.
S599750
CAS No.
54010-75-2
M.F
CHF3O3SZn
M. Wt
215.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc trifluoromethanesulfonate

CAS Number

54010-75-2

Product Name

Zinc trifluoromethanesulfonate

IUPAC Name

trifluoromethanesulfonic acid;zinc

Molecular Formula

CHF3O3SZn

Molecular Weight

215.5 g/mol

InChI

InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

NGOCMUBXJDDBLB-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Zn]

Lewis Acid Catalyst:

Zn(OTf)₂ functions as a versatile Lewis acid catalyst, meaning it accepts electron pairs from other molecules to activate them for various chemical reactions. Its strong Lewis acidity and high thermal stability make it suitable for a wide range of organic transformations. For example, Zn(OTf)₂ has been used in:

  • Regioselective synthesis of 3-alkylindoles: This research employed Zn(OTf)₂ to facilitate the formation of specific indole derivatives, important building blocks for pharmaceuticals and other functional materials [Source: The Journal of Organic Chemistry, 2002, ].
  • Nucleophilic addition reactions: Zn(OTf)₂ can activate cyclic N-acyliminium ions, making them more susceptible to nucleophilic attack. This property is utilized in the synthesis of various complex molecules [Source: Synlett, 2005, ].

Greener Amine Synthesis:

Traditionally, amine synthesis involves harsh reaction conditions and generates hazardous byproducts. Zn(OTf)₂ offers a more environmentally friendly alternative by catalyzing reductive amination with hydrogen gas, leading to cleaner production of amines [Source: US Patent US8247384B2, 2012].

Other Applications:

Beyond the mentioned examples, Zn(OTf)₂ finds application in various other areas of scientific research, including:

  • Development of novel heterogeneous catalysts: Researchers have explored immobilizing Zn(OTf)₂ on solid supports to create reusable catalysts for cleaner and more efficient chemical processes [Source: Catalysis Letters, 1999, ].
  • Synthesis of dithioketals: Zn(OTf)₂ can efficiently catalyze the formation of dithioketals, valuable intermediates in organic synthesis [Source: Sigma-Aldrich product information, ].

Zinc trifluoromethanesulfonate, also known as zinc triflate, is a coordination compound with the molecular formula C2F6O6S2Zn\text{C}_2\text{F}_6\text{O}_6\text{S}_2\text{Zn} and a molecular weight of 363.53 g/mol. It appears as a white to light-gray hygroscopic powder and is soluble in water and acetonitrile, but slightly soluble in methanol and insoluble in dichloromethane . This compound is the zinc salt of trifluoromethanesulfonic acid and is primarily utilized as a Lewis acid catalyst in various organic synthesis reactions, including silylation and amine synthesis .

  • Silylation Reactions: It acts as a Lewis acid catalyst facilitating the addition of silyl groups to nucleophiles.
  • Amination Reactions: It catalyzes the reaction of amines with coumarin derivatives, enhancing electrochemical impedance .
  • Claisen Rearrangement: The compound promotes this rearrangement reaction, which involves the migration of an acyl group.
  • Henry and Aza-Henry Reactions: It is used in enantioselective reactions for forming β-nitro alcohols from aldehydes and nitro compounds .
  • Pd-Catalyzed Hydroalkylation: Zinc trifluoromethanesulfonate is also involved in palladium-catalyzed hydroalkylation processes .

Zinc trifluoromethanesulfonate can be synthesized through several methods:

  • From Zinc Carbonate:
    • Trifluoromethanesulfonic acid is added dropwise to a suspension of zinc carbonate in dry methanol. The reaction evolves carbon dioxide gas and proceeds under reflux conditions. The resulting solution is concentrated under reduced pressure to yield zinc trifluoromethanesulfonate .
    ZnCO3+2HOTfZn OTf 2+H2O+CO2\text{ZnCO}_3+2\text{HOTf}\rightarrow \text{Zn OTf }_2+\text{H}_2\text{O}+\text{CO}_2
  • From Zinc Metal:
    • Zinc metal can react directly with trifluoromethanesulfonic acid in acetonitrile, producing zinc trifluoromethanesulfonate along with hydrogen gas .
    Zn+2HOTfZn OTf 2+H2\text{Zn}+2\text{HOTf}\rightarrow \text{Zn OTf }_2+\text{H}_2

Zinc trifluoromethanesulfonate has several notable applications:

  • Catalyst in Organic Synthesis: It is widely employed as a Lewis acid catalyst for various organic reactions, including polymerization and esterification processes .
  • Battery Technology: Recent studies suggest that it enhances the performance and stability of zinc-ion batteries, although it requires careful handling due to its hygroscopic nature .
  • Green Chemistry: Its application in greener synthetic pathways aligns with contemporary efforts to reduce environmental impact in chemical manufacturing .

Interaction studies involving zinc trifluoromethanesulfonate primarily focus on its catalytic behavior and its interactions with various nucleophiles during organic reactions. These studies highlight its effectiveness in facilitating reactions that are otherwise challenging under conventional conditions. Furthermore, its role as a Lewis acid allows it to interact favorably with different substrates, enhancing reaction rates and selectivity.

Zinc trifluoromethanesulfonate shares similarities with other metal salts and Lewis acids but possesses unique properties due to its triflate group. Here are some similar compounds:

Zinc trifluoromethanesulfonate stands out due to its high solubility in polar solvents, making it particularly useful for reactions requiring homogeneous conditions. Its ability to function effectively at room temperature further enhances its appeal for various synthetic applications .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

213.888991 g/mol

Monoisotopic Mass

213.888991 g/mol

Heavy Atom Count

9

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54010-75-2

Wikipedia

Zinc trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

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